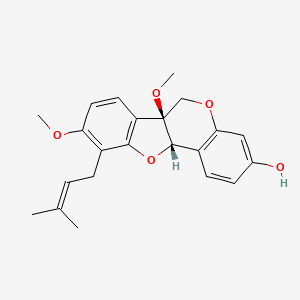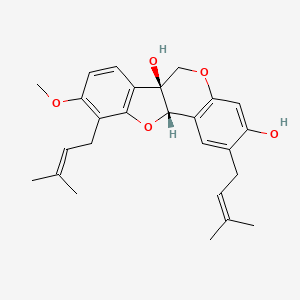
Erystagallin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erystagallin A is a bioactive compound isolated from the genus Erythrina, specifically from Erythrina variegata. It is known for its potent antibacterial and anticancer properties. This compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of erystagallin A involves the extraction of the roots of Erythrina variegata using acetone. The chloroform-soluble fraction of the residue is then subjected to repeated silica gel column chromatography followed by elution with various solvents . The structures of the isolated compounds are determined by extensive spectroscopic studies.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Erystagallin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different contexts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound.
Scientific Research Applications
Erystagallin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Antibacterial Agent: This compound exhibits strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA)
Anticancer Agent: It has shown potent anticancer activity against breast cancer T47D cell lines in vitro.
Phytotherapeutic Agent: This compound, along with other isoflavonoids from Erythrina variegata, could be developed as phytotherapeutic agents against various infections.
Mechanism of Action
The mechanism of action of erystagallin A involves the inhibition of bacterial ATPase DNA gyrase B, which is crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. In cancer cells, this compound induces apoptosis by targeting specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Erystagallin A can be compared with other similar compounds isolated from the genus Erythrina, such as erycristagallin and erysubin F. These compounds also exhibit significant antibacterial and anticancer activities . this compound is unique due to its specific molecular structure and the potency of its bioactivity.
List of Similar Compounds
- Erycristagallin
- Erysubin F
- Orientanol B
- Orientanol C
- 5-Hydroxysophoranone
This compound stands out among these compounds for its strong antibacterial and anticancer properties, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H30O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(6aS,11aS)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
InChI |
InChI=1S/C26H30O5/c1-15(2)6-8-17-12-19-23(13-21(17)27)30-14-26(28)20-10-11-22(29-5)18(9-7-16(3)4)24(20)31-25(19)26/h6-7,10-13,25,27-28H,8-9,14H2,1-5H3/t25-,26+/m0/s1 |
InChI Key |
OOAXWUFECWLVEQ-IZZNHLLZSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



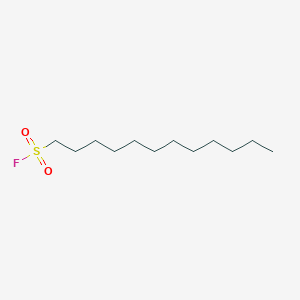
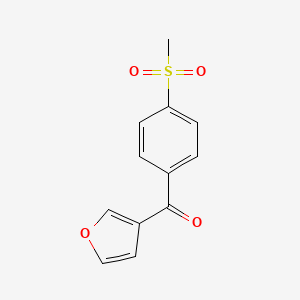
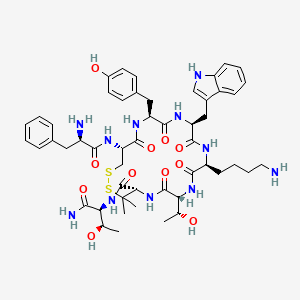
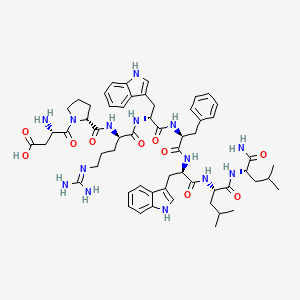
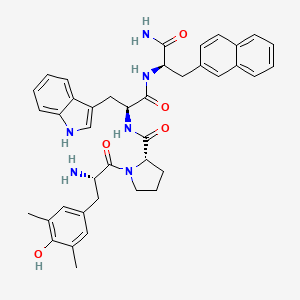
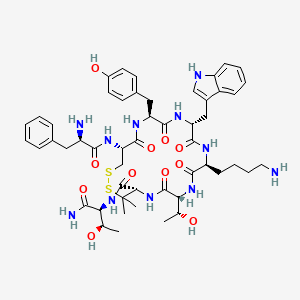
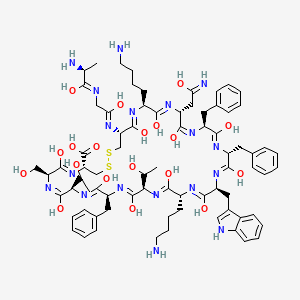
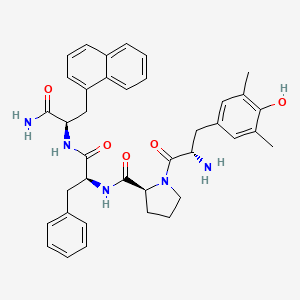
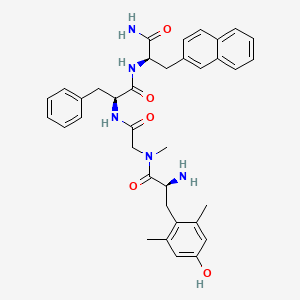
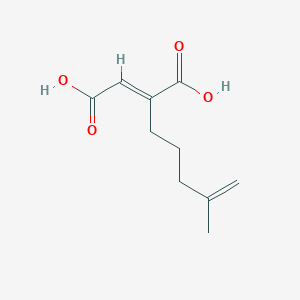
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
